molecular formula C22H26N4O3 B10863754 3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B10863754
M. Wt: 394.5 g/mol
InChI Key: YOZCZXGCTVVERP-UHFFFAOYSA-N
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Description

3-[3-(Diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a chromeno[2,3-d]pyrimidine core with a furan ring and a diethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzaldehyde and ethyl acetoacetate. The furan ring is then introduced via a condensation reaction with furfural. Finally, the diethylamino propyl side chain is attached through a nucleophilic substitution reaction using diethylamine and a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, diethylamine, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion of the imino group to an amine.

    Substitution: Introduction of various alkyl or aryl groups in place of the diethylamino group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its heterocyclic structure may impart unique electronic, optical, or mechanical properties, making it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The diethylamino propyl side chain could facilitate binding to specific sites, while the furan and chromeno[2,3-d]pyrimidine cores may contribute to the overall binding affinity and specificity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Diethylamino)propyl]-5-(phenyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol: Similar structure but with a phenyl group instead of a furan ring.

    3-[3-(Diethylamino)propyl]-5-(thiophen-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol distinguishes it from other similar compounds. The furan ring can impart different electronic and steric properties, potentially leading to unique reactivity and biological activity profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C22H26N4O3/c1-3-25(4-2)10-6-11-26-14-24-22-20(21(26)23)19(17-7-5-12-28-17)16-9-8-15(27)13-18(16)29-22/h5,7-9,12-14,19,23,27H,3-4,6,10-11H2,1-2H3

InChI Key

YOZCZXGCTVVERP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=CO4

Origin of Product

United States

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